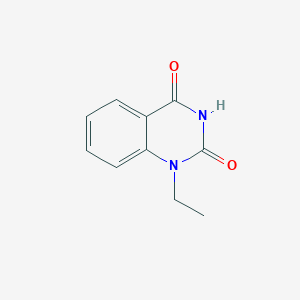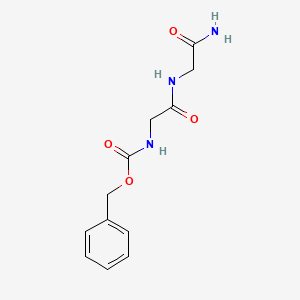
Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate
Overview
Description
BOEC is a carbamate derivative that has been synthesized through a multi-step process. The compound has been studied for its potential use in drug delivery systems, cancer therapy, and as a biochemical tool.
Scientific Research Applications
BOEC has been studied for its potential applications in drug delivery systems. It has been used as a prodrug to deliver active compounds to specific target sites. BOEC has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BOEC has also been used as a biochemical tool to study enzyme activity and protein interactions.
Mechanism Of Action
The mechanism of action of BOEC is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. BOEC has also been shown to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
BOEC has been shown to have low toxicity and good stability in biological systems. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BOEC has also been shown to have potential as a drug delivery system due to its ability to release active compounds in a controlled manner.
Advantages And Limitations For Lab Experiments
BOEC has several advantages for lab experiments. It is stable and has low toxicity, making it suitable for use in biological systems. BOEC can also be easily synthesized in high yields and purity. However, BOEC has limitations in terms of its solubility and specificity. It may not be suitable for all applications due to its limited solubility in water and its non-specific binding to proteins.
Future Directions
There are several future directions for research on BOEC. One direction is to further explore its potential use in drug delivery systems. BOEC can be modified to improve its solubility and specificity, making it more suitable for specific applications. Another direction is to study the mechanism of action of BOEC in more detail. This could lead to the development of new cancer therapies and biochemical tools. Finally, the potential use of BOEC in other fields, such as agriculture and environmental science, could also be explored.
In conclusion, BOEC is a compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of BOEC has been optimized to obtain high yields and purity of the compound. BOEC has been studied for its potential use in drug delivery systems, cancer therapy, and as a biochemical tool. The mechanism of action of BOEC is not fully understood, but it has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis. BOEC has several advantages for lab experiments, but also has limitations in terms of its solubility and specificity. There are several future directions for research on BOEC, including further exploration of its potential use in drug delivery systems, studying its mechanism of action in more detail, and exploring its potential use in other fields.
properties
IUPAC Name |
benzyl N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c13-10(16)6-14-11(17)7-15-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,16)(H,14,17)(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJXGDMBDLXAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305120 | |
| Record name | N-[(Benzyloxy)carbonyl]glycylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate | |
CAS RN |
6422-35-1 | |
| Record name | 6422-35-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Benzyloxy)carbonyl]glycylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)
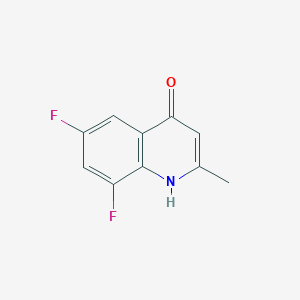
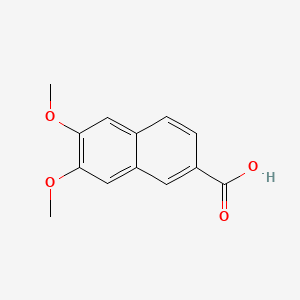
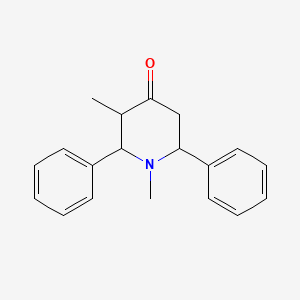
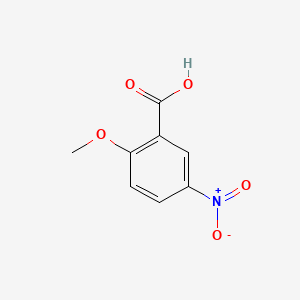
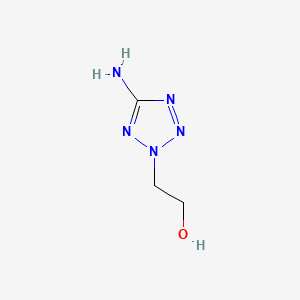
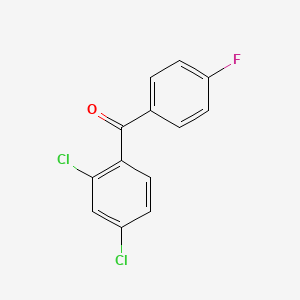
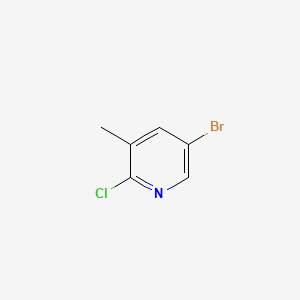
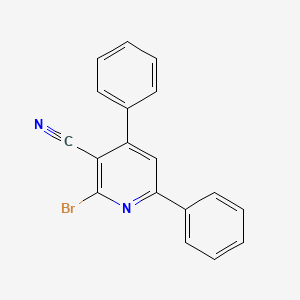
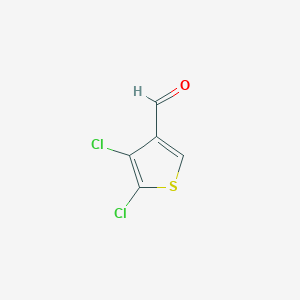
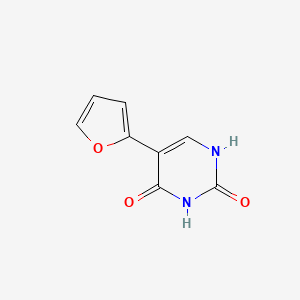
![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)
